Cas no 2634-33-5 (Benzoisothiazol-3-one)
Benzoisothiazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzothiazol-3-one
- BIT
- 1,2-benzisothiazoline-3-one
- proxelpl
- Proxan
- proxel
- Proxel XL
- proxil
- Benzisothiazolin-3-one
- 1,2-BENZISOTHAZOL-3(2H)-ONE
- 1,2-BENZISOTHIAZOL-3(2H)-ONE
- 1,2-BENZISOTHIAZOL-3-ONE (BIT)
- 1,2-Benzisothiazoline-3(2H)-one
- BENZISOTHIAZOLINONE
- 1,2-BENZISOTHIAZOL-3(2H)-ONE HYDRATE
- 1,2-Benzisothiazol-3(2H)-one [for Biochemical Research]
- 1,2-Benzisothiazolin-3-One
- Benzo[d]isothiazol-3(2H)-one
- Benzoisothiazol-3-one
- BIT-20
- BIT-80
- BIT-99
- 1,2-benzisothiazolin-3-one(BIT)
- 1,2-Benzisothiazol-3(2H)-one Standard
- 1,2-benzisothiazol-3-one
- 1,2-benzoisothiazolin-3-one
- 2,3-dihydro-3-oxo-1,2-benzisothiazole
- Benzocil
- BIOCIDE--BIT
- Proxel AB
- PROXELHL
- benzisothiazolone
- Benzo[d]isothiazol-3-one
- Proxel PL
- Benzo[d]isothiazol-3-ol
- 2,3-dihydro-1,2-benzothiazol-3-one
- Nipacide BIT
- Proxel XL 2
- 1,2-Benzisothiazolone
- Caswell No. 513A
- Caswell No. 079A
- 1,2-benzisothiazolinone
- C7H5NOS
- 3-Hydroxy-
- 1,2-Benzisothiazol-3(2H)-one,98%
-
- MDL: MFCD00127753
- Inchi: 1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)
- InChI Key: DMSMPAJRVJJAGA-UHFFFAOYSA-N
- SMILES: S1C2=C([H])C([H])=C([H])C([H])=C2C(N1[H])=O
Computed Properties
- Exact Mass: 151.00900
- Monoisotopic Mass: 151.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.3
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Powder
- Density: 1.2170 (rough estimate)
- Melting Point: 155.0 to 160.0 deg-C
- Boiling Point: 360°C (rough estimate)
- Flash Point: 77.5 oC
- Refractive Index: 1.5500 (estimate)
- Solubility: Soluble in dichloromethane, dimethyl sulfoxide, methanol.
- PSA: 61.10000
- LogP: 1.58960
- Solubility: Soluble in water, low molecular alcohol, ethylene glycol, etc.
Benzoisothiazol-3-one Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H315,H317,H318,H400
- Warning Statement: P273,P280,P305+P351+P338
- Hazardous Material transportation number:UN 3077
- WGK Germany:2
- Hazard Category Code: 22-38-41-43-50
- Safety Instruction: S24-S26-S37/39-S61
- RTECS:DE4620000
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:S24;S26;S37/39;S61
- Packing Group:III
- Risk Phrases:R22; R38; R41; R43; R50
- Packing Group:III
Benzoisothiazol-3-one Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzoisothiazol-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80739-5mg |
1,2-Benzisothiazolin-3-one |
2634-33-5 | 98.0% | 5mg |
¥130 | 2021-05-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2430-25g |
1,2-Benzisothiazol-3(2H)-one |
2634-33-5 | >98.0%(GC) | 25g |
¥450.00 | 2023-06-14 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2430-500g |
1,2-Benzisothiazol-3(2H)-one |
2634-33-5 | >98.0%(GC) | 500g |
¥2695.00 | 2023-06-14 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3767-5g |
1,2-Benzisothiazol-3(2H)-one [for Biochemical Research] |
2634-33-5 | >98.0%(GC) | 5g |
¥455.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B854A-100g |
Benzoisothiazol-3-one |
2634-33-5 | 98% | 100g |
¥350.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B854A-500g |
Benzoisothiazol-3-one |
2634-33-5 | 98% | 500g |
¥931.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B854A-25g |
Benzoisothiazol-3-one |
2634-33-5 | 98% | 25g |
¥137.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2430-100g |
1,2-Benzisothiazol-3(2H)-one |
2634-33-5 | >98.0%(GC) | 100g |
¥995.00 | 2023-06-14 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0725629451- 5g |
Benzoisothiazol-3-one |
2634-33-5 | 98%(GC) | 5g |
¥ 40.0 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0725629443- 25g |
Benzoisothiazol-3-one |
2634-33-5 | 98%(GC) | 25g |
¥ 49.4 | 2021-05-18 |
Benzoisothiazol-3-one Suppliers
Benzoisothiazol-3-one Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on Benzoisothiazol-3-one
Benzoisothiazol-3-one (CAS No. 2634-33-5): A Comprehensive Overview
Benzoisothiazol-3-one, a compound with the chemical identifier CAS No. 2634-33-5, has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This heterocyclic compound, featuring a benzene ring fused with an isothiazole ring system, has been extensively studied for its pharmacological effects and synthetic utility.
The molecular structure of Benzoisothiazol-3-one consists of a benzene ring connected to a five-membered isothiazole ring, which includes sulfur and oxygen atoms. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in drug discovery. The compound's ability to interact with various biological targets has been explored in numerous preclinical and clinical studies, highlighting its significance in medicinal chemistry.
In recent years, the research on Benzoisothiazol-3-one has been particularly focused on its role as an intermediate in the synthesis of bioactive molecules. Its structural motif is frequently incorporated into more complex derivatives to enhance specific pharmacological properties. For instance, studies have demonstrated its utility in developing compounds with anti-inflammatory, antimicrobial, and anticancer effects. The versatility of this scaffold allows for modifications that can fine-tune the compound's activity, making it a promising candidate for further development.
One of the most compelling aspects of CAS No. 2634-33-5 is its potential in addressing unmet medical needs. Researchers have leveraged its structural features to design molecules that target elusive disease mechanisms. For example, recent studies have shown that derivatives of Benzoisothiazol-3-one exhibit potent inhibitory effects on certain enzymes implicated in chronic diseases. These findings underscore the compound's significance as a building block in the quest for novel therapeutic agents.
The synthesis of Benzoisothiazol-3-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the isothiazole ring through cyclization reactions, followed by functionalization at various positions on the benzene ring. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
The pharmacological profile of Benzoisothiazol-3-one has been a subject of intense investigation. Preclinical studies have revealed its ability to modulate multiple signaling pathways, suggesting broad therapeutic potential. Notably, derivatives of this compound have shown promise in models of inflammation and neurodegeneration, where traditional treatments have limitations. These findings have sparked interest among clinicians and researchers alike, prompting further exploration into its clinical applicability.
In addition to its pharmaceutical relevance, Benzoisothiazol-3-one has found applications in materials science and chemical biology. Its unique electronic properties make it a valuable component in designing organic semiconductors and luminescent materials. Furthermore, its role as a biochemical probe has been exploited to study enzyme mechanisms and cellular processes. This multifaceted utility underscores the compound's broad impact across various scientific disciplines.
The future direction of research on Benzoisothiazol-3-one is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide.
In conclusion, Benzoisothiazol-3-one (CAS No. 2634-33-5) represents a fascinating compound with diverse applications in pharmaceuticals, materials science, and chemical biology. Its unique structural features and biological activity make it a cornerstone in modern drug discovery efforts. As research continues to uncover new possibilities for this versatile scaffold, its significance is poised to grow even further, offering hope for innovative solutions to complex medical challenges.
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